Computed Lipophilicity (LogP) of 7-Methylisochroman-1,3-dione vs. Unsubstituted Parent and 8-Methyl Regioisomer
The computed LogP of 7-methylisochroman-1,3-dione is 1.23, which is approximately 0.30 log units higher than that of the unsubstituted parent homophthalic anhydride (LogP 0.93) and approximately 0.37 log units lower than that of the 8-methyl regioisomer (XlogP 1.6) . This places the 7-methyl derivative in an intermediate lipophilicity range that may offer a distinct balance between organic-phase reactivity and aqueous workup compatibility relative to both comparators.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 1.23450 (7-Methylisochroman-1,3-dione, CAS 154713-84-5) |
| Comparator Or Baseline | LogP = 0.92610 (Homophthalic anhydride, CAS 703-59-3, unsubstituted parent); XlogP = 1.6 (8-Methylisochroman-1,3-dione, CAS 84944-46-7) |
| Quantified Difference | ΔLogP = +0.31 vs. unsubstituted parent; ΔLogP = –0.37 vs. 8-methyl regioisomer |
| Conditions | Computed values from chemical database entries (Chemsrc, Chem960); not experimentally determined LogP |
Why This Matters
The intermediate computed LogP of 1.23 may provide a practical advantage in reaction workup and chromatographic purification, offering better organic-solvent partitioning than the unsubstituted parent while reducing excessive lipophilicity that could complicate aqueous washing steps compared to the 8-methyl isomer.
